1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-8-6-12(7-9-17)18-10-11(14(20)21)4-5-13(18)19/h11-12H,4-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOWDMRVWNXBGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CCC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Introduction of Functional Groups: The oxo and carboxylic acid groups are introduced through oxidation and carboxylation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the t-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid has been investigated for its potential as a therapeutic agent. The following applications have been noted:
Inhibitors of Kinases
Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in inflammatory pathways. For example, studies on related compounds have highlighted their roles in inhibiting TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are critical in the inflammatory response and obesity-related conditions .
Antiviral Agents
The compound's structural analogs have been explored for antiviral properties. Compounds with similar frameworks have demonstrated efficacy against various viruses, suggesting that this compound may also possess antiviral capabilities. This potential is particularly relevant in the context of developing new therapies for viral infections .
Arginase Inhibition
Another area of research focuses on the inhibition of arginase, an enzyme implicated in various diseases including cancer and cardiovascular disorders. Compounds similar to this compound have been evaluated for their ability to inhibit arginase activity, which could lead to novel therapeutic strategies .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include:
- Protection of amine groups using tert-butoxycarbonyl (Boc) groups.
- Formation of the bipiperidine structure through cyclization reactions.
- Introduction of the carboxylic acid functionality at specific positions.
These synthetic routes are crucial for producing analogs that may enhance biological activity or selectivity against specific targets.
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester involves its interaction with specific molecular targets. The oxo and carboxylic acid groups play a crucial role in these interactions, often forming hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a. 1'-Benzyl-6-oxo-2-phenyl-[1,4'-bipiperidine]-3-carboxylic acid
- Structure : Replaces the Boc group with a benzyl moiety and adds a phenyl group at position 2.
- The phenyl substitution at position 2 introduces steric hindrance, which may limit rotational freedom and affect binding to biological targets.
- Synthesis : Prepared via HBTU-mediated coupling, similar to methods described for bipiperidine derivatives .
b. Methyl [1,4'-bipiperidine]-3-carboxylate (CAS 889952-13-0)
- Structure : Methyl ester replaces the carboxylic acid at position 3.
- Key Differences :
- Molecular Weight : 226.31 g/mol, significantly lower than the Boc-6-oxo analog due to the absence of the oxo and Boc groups .
c. 1'-Propyl-[1,4'-bipiperidine]-3-carboxylic acid (CAS 883546-29-0)
- Structure : Features a propyl chain at the 1'-position instead of Boc.
- Key Differences: The alkyl chain may enhance hydrophobic interactions in receptor binding but reduces solubility in aqueous media .
Structural Isomers and Derivatives
a. 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-3-carboxylic acid
- Structure : Lacks the 6-oxo group present in the target compound.
- Retains the Boc group, making it a direct precursor for further oxidation to introduce the 6-oxo moiety.
b. 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
- Structure : Single piperidine ring with a phenyl group at position 4.
- Key Differences: Simplified monocyclic structure lacks the conformational complexity of bipiperidines. The phenyl group enhances aromatic interactions but may increase toxicity risks (e.g., acute oral toxicity H302 ).
Pharmacologically Relevant Derivatives
Irinotecan Hydrochloride
- Structure : Contains a [1,4'-bipiperidine]-1'-carboxylate ester linked to a camptothecin derivative.
- Key Differences: The bipiperidine moiety serves as a solubilizing group, enhancing the bioavailability of the parent drug .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. With the molecular formula and a molecular weight of 310.39 g/mol, this compound features a bipiperidine core, which contributes to its biological activity. The presence of both oxo and carboxylic acid functional groups enhances its reactivity and potential interactions with biological targets.
Chemical Structure
The structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bipiperidine Core : Cyclization of appropriate precursors.
- Introduction of Functional Groups : Incorporation of oxo and carboxylic acid groups through oxidation and carboxylation reactions.
- Esterification : Final esterification with tert-butyl alcohol to yield the desired product .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology.
Antiviral Activity
Studies have shown that compounds with similar structural motifs possess antiviral properties. For instance, derivatives containing β-amino acid moieties have demonstrated activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .
Antibacterial Potential
The antibacterial activity of related compounds has also been evaluated. For example, certain derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies and Research Findings
- Antiviral Mechanisms : In vitro studies have revealed that compounds similar to this compound exhibit higher antiviral activities than commercial agents at specific concentrations. For example, a related compound demonstrated a curative activity of 56.8% against TMV at a concentration of 500 μg/mL .
- Antibacterial Efficacy : A comparative study on related compounds indicated varying degrees of antibacterial activity, with some derivatives showing IC50 values as low as 200 nM against E. coli and Pseudomonas aeruginosa .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Oxo-bipiperidine | Contains an oxo group enhancing reactivity | Antiviral and antibacterial potential |
| 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid | Piperidine derivative | Simpler structure focusing on piperidine alone | Limited biological data |
| 1-(tert-butoxycarbonyl)-4-piperidinone | Piperidinone | Contains a ketone functionality | Potentially lower activity |
Q & A
Q. What are the critical safety precautions and handling protocols for this compound in laboratory settings?
- Methodological Answer : Researchers must adhere to standard laboratory safety practices, including wearing nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling powdered forms to avoid inhalation. In case of skin contact, wash immediately with soap and water . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Store at 2–8°C under nitrogen to prevent degradation .
Q. How is the compound synthesized, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with Boc-protection of the piperidine ring followed by oxidation to introduce the ketone group. Key steps include:
- Boc Protection : React piperidine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C for 2 hours (yield: ~85%) .
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaOCl to form the 6-oxo group, monitored via TLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Q. What analytical techniques validate the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.3 min (≥95% purity threshold) .
- NMR : Confirm stereochemistry via ¹H-NMR (e.g., δ 1.4 ppm for Boc methyl groups) and ¹³C-NMR (δ 155 ppm for carbonyl) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 364.4) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural elucidation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Strategies include:
- Variable-Temperature NMR : Identify conformational flexibility by analyzing peak splitting at –40°C to 80°C .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate structures .
- X-Ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., SeMet labeling) .
Q. What computational methods predict the compound’s reactivity in drug-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with targets like G-protein-coupled receptors (GPCRs). Parameters: grid size 60×60×60 Å, exhaustiveness=20 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- QM/MM : Combine Gaussian (B3LYP) and AMBER to study reaction mechanisms (e.g., nucleophilic attacks on the Boc group) .
Q. How to design experiments assessing the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C, sampling at 0, 15, 30, 60 min. Analyze via LC-MS/MS to calculate half-life (t₁/₂) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BDMB) to measure IC₅₀ values .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 h) to determine free fraction (% unbound) .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles across studies?
- Methodological Answer : Variations may stem from impurity levels (e.g., residual solvents) or assay conditions. Mitigation steps:
- HPLC-MS Purity Reassessment : Quantify impurities (e.g., tert-butyl alcohol) against USP standards .
- Dose-Response Curves : Repeat cytotoxicity assays (MTT/CCK-8) in triplicate across cell lines (HEK293, HepG2) .
- Batch Comparison : Analyze lot-specific SDS for storage conditions impacting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
